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Compound of Interest

Compound Name: BMS-193884

Cat. No.: B1667177 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
BMS-193884 is a potent and highly selective, orally active antagonist of the endothelin-A (ETA)

receptor. Developed by Bristol-Myers Squibb, it was investigated for the potential treatment of

congestive heart failure and pulmonary hypertension. As a biphenylsulfonamide derivative, its

synthesis prominently features a Suzuki coupling reaction to construct the core biphenyl

structure. This document provides an in-depth overview of the chemical structure, synthesis,

biological activity, and pharmacokinetic profile of BMS-193884, along with detailed

experimental protocols and pathway visualizations to support further research and

development in the field of endothelin receptor antagonism.

Chemical Structure and Properties
BMS-193884 is chemically known as N-((2'-(((4,5-dimethyl-3-isoxazolyl)amino)sulfonyl)-4-(2-

oxazolyl)(1,1'-biphenyl)-2-yl)methyl)-N,3,3-trimethylbutanamide. Its chemical and physical

properties are summarized in the table below.
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Property Value

IUPAC Name

N-((2'-(((4,5-dimethyl-3-

isoxazolyl)amino)sulfonyl)-4-(2-oxazolyl)(1,1'-

biphenyl)-2-yl)methyl)-N,3,3-

trimethylbutanamide

Molecular Formula C₂₀H₁₇N₃O₄S

Molecular Weight 395.43 g/mol

CAS Number 176960-47-7

Appearance White to off-white solid

Solubility Soluble in DMSO and methanol

Synthesis
The synthesis of BMS-193884, a biphenylsulfonamide derivative, is centered around a

palladium-catalyzed Suzuki cross-coupling reaction. This key step forms the biphenyl core by

coupling an arylboronic acid or ester with an aryl halide. The following represents a plausible

synthetic route based on literature for similar compounds.

Synthetic Scheme
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Starting Materials

Intermediate Synthesis

Suzuki Coupling

Final Steps

2-Bromo-N-(4,5-dimethyl-3-isoxazolyl)benzenesulfonamide

N-(4,5-Dimethyl-3-isoxazolyl)-2'-(2-oxazol-4-yl)biphenyl-2-sulfonamide

2-(4-Bromophenyl)oxazole

2-(4-Boronophenyl)oxazole

1. n-BuLi
2. B(OMe)3

Pd(PPh3)4, Na2CO3

Introduction of the side chain

Alkylation/Amidation

BMS-193884

Click to download full resolution via product page

Caption: General synthetic pathway for BMS-193884.
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Experimental Protocol: Suzuki Coupling
The following is a representative experimental protocol for the Suzuki coupling reaction to form

the biphenyl core of BMS-193884.

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a

reflux condenser, dissolve 2-(4-bromophenyl)oxazole (1.0 eq) in anhydrous 1,4-dioxane.

Boronic Ester Formation: Cool the solution to -78 °C and add n-butyllithium (1.1 eq)

dropwise. Stir for 30 minutes, then add trimethyl borate (1.2 eq). Allow the reaction to warm

to room temperature and stir for 2 hours.

Hydrolysis: Cool the mixture to 0 °C and add 1M HCl to hydrolyze the borate ester to the

corresponding boronic acid. Extract the aqueous layer with ethyl acetate. The combined

organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under

reduced pressure.

Coupling Reaction: To a separate flask, add the crude boronic acid, 2-bromo-N-(4,5-

dimethyl-3-isoxazolyl)benzenesulfonamide (1.0 eq), sodium carbonate (2.0 eq), and

tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

Reaction Conditions: Add a mixture of toluene, ethanol, and water as the solvent. Degas the

mixture with argon for 15 minutes. Heat the reaction mixture to 85-90 °C and stir for 12-16

hours under an argon atmosphere.

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with

water and extract with ethyl acetate. The combined organic layers are washed with brine,

dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by

column chromatography on silica gel to yield the biphenyl intermediate.

Biological Activity and Mechanism of Action
BMS-193884 is a selective antagonist of the endothelin-A (ETA) receptor, a G-protein coupled

receptor. Endothelin-1 (ET-1), the primary ligand for the ETA receptor, is a potent

vasoconstrictor. By blocking the binding of ET-1 to the ETA receptor, BMS-193884 inhibits the

downstream signaling pathways that lead to vasoconstriction and cell proliferation.
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Receptor Binding Affinity
Receptor Kᵢ (nM) Selectivity (ETB/ETA)

Human ETA 1.4 >10,000-fold
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Caption: ETA receptor signaling pathway and the inhibitory action of BMS-193884.

Experimental Protocol: ETA Receptor Binding Assay
The following is a general protocol for a competitive radioligand binding assay to determine the

affinity of compounds for the ETA receptor.

Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing

the human ETA receptor (e.g., CHO or HEK293 cells). Homogenize the cells in a buffer and

centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay

buffer.

Assay Setup: In a 96-well plate, add the cell membrane preparation, [¹²⁵I]-ET-1 (a

radiolabeled ligand), and varying concentrations of the test compound (BMS-193884).

Incubation: Incubate the plate at room temperature for a specified period (e.g., 2 hours) to

allow the binding to reach equilibrium.
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Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a

glass fiber filter mat using a cell harvester. The filter mat traps the membranes with the

bound radioligand.

Washing: Wash the filters several times with ice-cold wash buffer to remove unbound

radioligand.

Quantification: Place the filter discs in scintillation vials with scintillation fluid. Measure the

radioactivity using a scintillation counter.

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the

specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the

Cheng-Prusoff equation.

Pharmacokinetic Profile
Pharmacokinetic studies of BMS-193884 have been conducted in preclinical animal models.

The data indicates good oral bioavailability and a moderate half-life.

Parameter Rat Monkey

Oral Bioavailability (%) 43 71

Intravenous Clearance

(mL/min/kg)
2.6 0.86

Intravenous Volume of

Distribution (L/kg)
0.08 0.13

Intravenous Half-life (h) 2.0 9.0

Protein Binding (%) - 99.3

Conclusion
BMS-193884 is a well-characterized, potent, and selective ETA receptor antagonist. Its

synthesis via a Suzuki coupling is a robust and adaptable method for creating its core

biphenylsulfonamide structure. The detailed understanding of its mechanism of action and its

favorable pharmacokinetic properties in preclinical species made it a promising candidate for
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further development. This technical guide provides a comprehensive resource for researchers

in the field of cardiovascular disease and drug development, offering valuable insights into the

structure, synthesis, and biological evaluation of this class of compounds. Although its clinical

development was discontinued in favor of a next-generation compound, BMS-193884 remains

an important tool for studying the role of the endothelin system in health and disease.

To cite this document: BenchChem. [BMS-193884: A Comprehensive Technical Guide on its
Structure and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1667177#bms-193884-structure-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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